N-(2-bromo-4,6-difluorophenyl)-2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide
Overview
Description
N-(2-bromo-4,6-difluorophenyl)-2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H13BrF2N4O2S and its molecular weight is 455.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is 453.99107 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Properties
Antipathogenic Activity of Thiourea Derivatives
Thiourea derivatives, including compounds similar to the one , have demonstrated significant anti-pathogenic activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their biofilm growth capabilities. These findings indicate potential for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antimicrobial Activity of Novel Sulphonamide Derivatives
Sulphonamide derivatives, structurally related to the compound , have been synthesized and tested for antimicrobial activity. Some of these compounds showed good antimicrobial activity, indicating their potential as antibacterial agents (Fahim & Ismael, 2019).
Anticancer Applications
Anticancer Activity of Triazolo Phthalazines
N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, which are structurally related to the compound , have been synthesized and tested for anticancer activity. These compounds showed promising results against cancer cell lines, suggesting their potential as anticancer agents (Kumar et al., 2019).
Antiviral and Anticancer Activities of Thiazolidinones
Compounds structurally similar to the specified compound have shown selective inhibition of leukemia cell lines and demonstrated high activity against specific virus strains. This suggests their potential application in antiviral and anticancer therapies (Havrylyuk et al., 2013).
Antioxidant Properties
- Antioxidant Activity of Bromophenols: Compounds related to N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, specifically bromophenols, have been found to have potent antioxidant activities. These compounds could be beneficial in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Chemotherapy Research
- Synthesis and Assessment of Novel Acetamide Derivatives: A series of acetamide derivatives, structurally related to the compound , have been synthesized and assessed for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. Some derivatives were found to be comparable with standard drugs, indicating their potential in chemotherapy (Rani et al., 2016).
Properties
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrF2N4O2S/c1-26-11-4-2-9(3-5-11)16-22-17(24-23-16)27-8-14(25)21-15-12(18)6-10(19)7-13(15)20/h2-7H,8H2,1H3,(H,21,25)(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATUJGSGQJPDQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)NC3=C(C=C(C=C3Br)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrF2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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